Marizomib (also known as Salinosporamide A, NPI-0052) is a naturally occurring, potent, and irreversible pan-proteasome inhibitor with a unique β-lactone-γ-lactam structure []. It was first isolated from the marine actinomycete Salinispora tropica []. Marizomib is classified as a second-generation proteasome inhibitor, exhibiting distinct pharmacological properties compared to the first-generation inhibitor, Bortezomib []. This distinction arises from its irreversible binding to the proteasome and its ability to inhibit all three catalytic activities of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) [, ]. Its unique properties and potent anti-tumor activity in preclinical studies have propelled Marizomib into clinical trials for various hematologic malignancies and solid tumors, including multiple myeloma [], lymphomas [], leukemias [], and glioblastoma [].
Marizomib is classified as a proteasome inhibitor and belongs to the family of compounds known as salinosporamides. It is produced by the marine bacteria Salinispora tropica and Salinispora arenicola, which are found in ocean sediments. The compound was first isolated in 2003 and has since been studied for its anticancer properties. Marizomib entered phase I clinical trials for multiple myeloma shortly after its discovery, reflecting its potential therapeutic applications .
The synthesis of Marizomib can be approached through various methods:
The total synthesis routes typically involve multiple reaction steps, including the formation of key intermediates through cyclization and functional group transformations .
Marizomib features a unique bicyclic core composed of a γ-lactam and β-lactone structure. The molecular formula is , with a molecular weight of approximately 320.76 g/mol. The compound's structure includes:
These substituents are crucial for its interaction with the proteasome's active site .
Marizomib undergoes several chemical reactions primarily related to its role as a proteasome inhibitor:
Marizomib acts primarily by inhibiting proteasome activity:
Marizomib possesses several notable physical and chemical properties:
The compound’s IC50 values indicate potent cytotoxicity against various cancer cell lines; for instance, it demonstrates an IC50 value of approximately 11 ng/mL against HCT-116 human colon carcinoma cells .
Marizomib has significant scientific applications, particularly in oncology:
The ubiquitin-proteasome system (UPS) serves as the primary protein degradation machinery in eukaryotic cells, regulating critical cellular processes including cell cycle progression, apoptosis, and stress response. This highly organized system involves a cascade of enzymes (E1 activating, E2 conjugating, and E3 ligating enzymes) that tag target proteins with polyubiquitin chains for recognition and degradation by the 26S proteasome complex [3] [9]. The 20S catalytic core of the proteasome contains three pairs of proteolytic subunits: β5 (chymotrypsin-like, CT-L), β1 (caspase-like, C-L), and β2 (trypsin-like, T-L) activities [1] [9]. Cancer cells exhibit heightened dependence on proteasome function due to increased protein turnover, dysregulated cell cycle control, and elevated levels of misfolded proteins from rapid proliferation. This dependency creates a therapeutic window where targeted proteasome inhibition induces proteotoxic stress, cell cycle arrest, and apoptosis in malignant cells while sparing normal cells [1] [5] [9].
Bortezomib (Velcade®), a first-generation proteasome inhibitor, received FDA approval in 2003 for relapsed/refractory multiple myeloma, validating the UPS as a therapeutic target in oncology [1] [9]. As a boronic acid derivative, bortezomib primarily inhibits the CT-L activity of the β5 subunit through reversible binding. Despite its clinical efficacy, limitations emerged including peripheral neuropathy, development of resistance, and poor blood-brain barrier (BBB) penetration [1] [5]. These shortcomings drove the development of second-generation agents with improved pharmacological profiles. Carfilzomib (Kyprolis®), an epoxyketone-based irreversible inhibitor of the β5 subunit, received approval in 2012, demonstrating efficacy in bortezomib-resistant patients [1] [7]. Ixazomib (Ninlaro®), an oral boronate ester approved in 2015, offered dosing convenience but maintained similar subunit specificity to bortezomib [9]. These developments set the stage for next-generation inhibitors with broader subunit targeting and improved tissue penetration.
Marizomib (NPI-0052, salinosporamide A) represents a structurally and pharmacologically distinct second-generation proteasome inhibitor originally isolated from the marine actinobacterium Salinispora tropica [6]. This natural product features a unique β-lactone-γ-lactam bicyclic core with a chloroethyl substituent that confers irreversible binding to all three catalytic subunits of the proteasome [6] [7]. Unlike bortezomib and carfilzomib, marizomib demonstrates pan-proteasome inhibition, targeting not only CT-L activity but also C-L and T-L activities [1] [10]. Furthermore, its small molecular weight (313.78 g/mol) and lipophilic nature enable significant BBB penetration, making it particularly promising for treating central nervous system malignancies like glioblastoma where previous PIs showed limited efficacy [1] [4] [5]. Its designation as an orphan drug for multiple myeloma by the FDA (2013) and EMA (2014) underscores its therapeutic potential [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0